molecular formula C12H24O6P2 B13112503 Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate

Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate

Cat. No.: B13112503
M. Wt: 326.26 g/mol
InChI Key: SOYFRPJGNFZJEP-UHFFFAOYSA-N
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Description

[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester: is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes both diethoxy-phosphoryl and phosphonic acid diethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester typically involves the reaction of appropriate alkynes with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the alkyne. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy-phosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Chemistry: In chemistry, [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex organophosphorus compounds

Biology and Medicine: In biological and medical research, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Organophosphorus compounds are known for their biological activity, and derivatives of this compound may exhibit properties such as enzyme inhibition or antimicrobial activity.

Industry: In the industrial sector, [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity and ability to form stable phosphorus-carbon bonds make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with molecular targets through its phosphorus-containing groups. These groups can form strong bonds with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

    Diethyl phosphite: A simpler organophosphorus compound used in similar synthetic applications.

    Phosphonic acid derivatives: Compounds with similar phosphorus-containing groups but different structures.

    Alkyne-containing phosphonates: Compounds that share the alkyne group but have different substituents on the phosphorus atom.

Uniqueness: What sets [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester apart from similar compounds is its combination of diethoxy-phosphoryl and phosphonic acid diethyl ester groups

Properties

Molecular Formula

C12H24O6P2

Molecular Weight

326.26 g/mol

IUPAC Name

4,4-bis(diethoxyphosphoryl)but-1-yne

InChI

InChI=1S/C12H24O6P2/c1-6-11-12(19(13,15-7-2)16-8-3)20(14,17-9-4)18-10-5/h1,12H,7-11H2,2-5H3

InChI Key

SOYFRPJGNFZJEP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC#C)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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